molecular formula C11H14O B1583672 1-Cyclopropyl-1-phenylethanol CAS No. 5558-04-3

1-Cyclopropyl-1-phenylethanol

Cat. No. B1583672
CAS RN: 5558-04-3
M. Wt: 162.23 g/mol
InChI Key: ODESSVLMCLJHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1-phenylethanol is an organic compound that belongs to the class of benzene and substituted derivatives . It is used for the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of 1-Cyclopropyl-1-phenylethanol involves several steps. The detailed mechanism of the formation of dichlorocarbene is given below. Note that the deprotonation of chloroform generates the trichloromethanide anion, which spontaneously expels the chloride anion .


Molecular Structure Analysis

The molecular formula of 1-Cyclopropyl-1-phenylethanol is C11H14O . Its InChI Code is 1S/C11H14O/c1-11(12,10-7-8-10)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 .


Chemical Reactions Analysis

1-Cyclopropyl-1-phenylethanol can undergo various chemical reactions. For instance, it can react with diethyl ether . It can also react with formic acid and acetic anhydride . Other reactions include its reaction with bis(acetylacetonate)oxovanadium and 2,6-di-tert-butyl-4-methyl-phenol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclopropyl-1-phenylethanol include a molecular weight of 162.23 . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.11 .

Scientific Research Applications

Deracemization of 1-Phenylethanols

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 1-Cyclopropyl-1-phenylethanol is used in the deracemization of 1-phenylethanols. This process involves the conversion of racemic 1-phenylethanols into enantiopure ®-1-phenylethanols .
  • Methods of Application: The process involves a chemoenzymatic process where manganese oxide driven oxidation is coupled with enzymatic biotransformation. This is achieved by compartmentalizing the reactions, as the two reactions conducted under mixed conditions are not compatible due to enzyme deactivation by Mn ions .
  • Results or Outcomes: The process results in the production of ®-1-phenylethanol with an enantioselectivity of >99% ee and with 96% yield. This method can be applied to the deracemization of a wide range of methyl- and chloro-substituted 1-phenylethanols (up to 93%, >99% ee) .

Safety And Hazards

1-Cyclopropyl-1-phenylethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302 and precautionary statements P280-P305+P351+P338 .

properties

IUPAC Name

1-cyclopropyl-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(12,10-7-8-10)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODESSVLMCLJHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-1-phenylethanol

CAS RN

5558-04-3
Record name α-Cyclopropyl-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5558-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cyclopropyl-alpha-methylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5558-04-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-cyclopropyl-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-1-phenylethanol
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-1-phenylethanol
Reactant of Route 3
Reactant of Route 3
1-Cyclopropyl-1-phenylethanol
Reactant of Route 4
Reactant of Route 4
1-Cyclopropyl-1-phenylethanol
Reactant of Route 5
Reactant of Route 5
1-Cyclopropyl-1-phenylethanol
Reactant of Route 6
Reactant of Route 6
1-Cyclopropyl-1-phenylethanol

Citations

For This Compound
7
Citations
M Bietti, G Gente, M Salamone - The Journal of Organic Chemistry, 2005 - ACS Publications
… The results of product studies collected in Table 1 show that the reaction of 1-cyclopropyl-1-phenylethanol (1a) leads to the formation of cyclopropyl phenyl ketone and acetophenone in …
Number of citations: 27 pubs.acs.org
DP Kelly, DR Leslie - Magnetic resonance in chemistry, 1990 - Wiley Online Library
The contributions to the 13 C NMR spin–lattice relaxation rates of both protonated and non‐protonated carbons of a range of carbocations in superacids were determined from the …
PM Fischer, MEH Howden - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
… -The reaction of cyclopropyl phenyl ketone with methylmagnesium iodide gave 1-cyclopropyl- 1 -phenylethanol,' which was dehydrated to 1-cyclopropyl-1 -phenylethene (9).7 Methyl …
Number of citations: 5 pubs.rsc.org
MS Newman, SJ Gromelski - The Journal of Organic Chemistry, 1972 - ACS Publications
5b, 5c an acetylene by migration of the group trans to the diazo group with loss of nitrogen and a proton (path 1). Alternately, D and E may lose nitrogen to yield F (path 2), or nitrogen …
Number of citations: 34 pubs.acs.org
T Wang, Z An, Z Qi, D Zhuang, A Chang… - Organic Chemistry …, 2019 - pubs.rsc.org
… With these intriguing initial results, 1-cyclopropyl-1-phenylethanol (1a) and potassium sulfide were chosen as model reactants to optimize the reaction conditions (Table 1). The desired …
Number of citations: 8 pubs.rsc.org
E Doni - 2013 - scholar.archive.org
Protection and deprotection of the amine functionality is very common in synthesizing nitrogen-containing, biologically active substances. 175 One of the most commonly used …
Number of citations: 2 scholar.archive.org
WY Suprun - Journal für praktische Chemie, 1999 - Wiley Online Library
Reactivity and selectivity in the oxidation of styrene dderivatives. V. Studies on the oxidation of α‐substituited styrenes. The liquid phase oxidation of ‐phenyl‐(1a), α‐trimethylsilyloxy (1b…
Number of citations: 5 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.